2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester
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Overview
Description
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a bicyclic system where two rings are connected through a single atom. The presence of the furan ring and the carboxylic acid ester group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions. The furan ring can be introduced through a subsequent acylation reaction using a furan carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced species.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The furan ring and ester group can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-chloro-4-cyanophenyl)-3-methyl-,1,1-dimethylethyl ester: This compound has a similar spirocyclic core but differs in the substituents on the aromatic ring.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: Another related compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H26N2O5 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 2-(furan-3-carbonyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-18(2,3)26-17(24)20-9-4-7-19(12-20)8-5-15(22)21(13-19)16(23)14-6-10-25-11-14/h6,10-11H,4-5,7-9,12-13H2,1-3H3 |
InChI Key |
NSMDZQXGOQEDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N(C2)C(=O)C3=COC=C3 |
Origin of Product |
United States |
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